molecular formula C8H9Br2NO3S B1622679 (2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 205320-24-7

(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B1622679
CAS No.: 205320-24-7
M. Wt: 359.04 g/mol
InChI Key: YLGIIVBDSLVWDR-UHFFFAOYSA-N
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Description

This compound is a structural analogue of Sulbactam . Sulbactam is a β-lactamase inhibitor that is clinically used to enhance the antibacterial efficacy of β-lactam antibiotics .


Synthesis Analysis

While specific synthesis methods for this compound were not found, it is known that similar β-lactam antibiotics can be synthesized from 6-aminopenicillanic acid . A study on the synthesis of structural analogues of a beta lactam antibiotic was found, which might provide insights into the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound is similar to other β-lactam antibiotics, such as amoxicillin . It contains a β-lactam ring, which is a four-membered cyclic amide, and a thiazolidine ring, which is a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be similar to those of other β-lactam antibiotics. These antibiotics exert their antibacterial activity by interfering with the synthesis of the bacterial cell wall .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are likely to be similar to those of other β-lactam antibiotics. For example, 6-aminopenicillanic acid, a related compound, is colorless, has a melting point of 198 °C, and is soluble in water .

Mechanism of Action

The mechanism of action of this compound is likely to be similar to that of other β-lactam antibiotics. These antibiotics inhibit the third and last stage of bacterial cell wall synthesis by binding to specific penicillin-binding proteins located inside the bacterial cell wall .

Safety and Hazards

The safety and hazards of this compound are likely to be similar to those of other β-lactam antibiotics. These antibiotics are generally considered safe for use, but they can cause allergic reactions in some individuals .

Properties

IUPAC Name

6,6-dibromo-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Br2NO3S/c1-7(2)3(4(12)13)11-5(14)8(9,10)6(11)15-7/h3,6H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLGIIVBDSLVWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)(Br)Br)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Br2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90390028
Record name STK177335
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205320-24-7
Record name STK177335
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90390028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 2
(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 3
(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 4
(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 5
(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid
Reactant of Route 6
(2S)-6,6-Dibromo-3,3-dimethyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylic acid

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